molecular formula C11H11NO B13584989 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Cat. No.: B13584989
M. Wt: 173.21 g/mol
InChI Key: JOHSDEGZPWKCIO-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a chemical compound for research applications. The chroman and dihydrobenzopyran core structures are of significant interest in medicinal chemistry. Based on analogues, this structural class has been investigated for its potential as a key intermediate or scaffold in organic synthesis and pharmaceutical development . Related structures have shown relevance in the development of potassium channel activators and other biologically active molecules . Researchers value these compounds for exploring structure-activity relationships and developing novel therapeutic agents. Handling and Safety: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and employ appropriate safety precautions before handling. Please Note: The specific applications, mechanism of action, and detailed research value for this exact compound could not be definitively confirmed. It is recommended to search chemical and scientific literature for pharmacological and biochemical data.*

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-2,3-dihydrochromene-4-carbonitrile

InChI

InChI=1S/C11H11NO/c1-11(8-12)6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3

InChI Key

JOHSDEGZPWKCIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=CC=CC=C21)C#N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Phenol-Based Intermediate

  • Starting materials: Substituted phenol (e.g., para-substituted phenol) and a γ-butyrolactone derivative bearing a leaving group (e.g., 2-bromo-γ-butyrolactone).
  • Reagents: Alkali base such as sodium hydride or potassium carbonate.
  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF).
  • Procedure: The phenol is deprotonated by the base at low temperature (0 °C), then reacted with the γ-butyrolactone derivative to yield an intermediate bearing a hydroxyalkyl side chain.

Example conditions:

Parameter Condition
Phenol 1 equivalent (e.g., para-fluorophenol)
Base Sodium hydride, 1.1 equivalents
Solvent DMF
Temperature 0 °C initially, then room temp
Reaction time Overnight (12-24 hours)
Yield ~50-60% (intermediate)

This step introduces the side chain necessary for ring closure.

Step 2: Acid-Catalyzed Ring Closure to Form Benzopyran Core

  • Catalysts: Acid catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), lanthanide chlorides (LnCl₃), concentrated sulfuric acid, or trifluoromethanesulfonic acid.
  • Conditions: Heating the intermediate in the presence of acid catalyst at elevated temperatures (75–110 °C) induces intramolecular cyclization, forming the 3,4-dihydro-2H-1-benzopyran ring.
  • Work-up: Quenching with diluted hydrochloric acid, extraction with dichloromethane, and recrystallization from ethanol.

Example conditions and yield:

Parameter Condition
Acid catalyst ZnCl₂ (1 equivalent)
Temperature 75–110 °C
Reaction time ~1 hour
Yield 70–75% (benzopyran product)

Step 3: Introduction of the Methyl and Carbonitrile Groups

  • The methyl group at position 4 can be introduced via alkylation or by using methyl-substituted starting phenols or lactones.
  • The nitrile group at the 4-position is typically introduced by nucleophilic substitution or cyanation reactions on a suitable leaving group precursor at the 4-position of the benzopyran ring.

A common approach involves:

  • Starting from a 4-halo-3,4-dihydro-2H-1-benzopyran intermediate.
  • Performing a nucleophilic substitution with cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN) under controlled conditions.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Phenol alkylation Phenol + 2-bromo-γ-butyrolactone, NaH, DMF, 0 °C to RT, overnight Hydroxyalkyl intermediate 50–60
2 Acid-catalyzed cyclization ZnCl₂, 75–110 °C, 1 h 3,4-Dihydro-2H-1-benzopyran derivative 70–75
3 Cyanation at 4-position 4-Halo benzopyran + NaCN/KCN, polar aprotic solvent 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile Variable (optimized)

Research Findings and Optimization Notes

  • Base selection: Sodium hydride is preferred for phenol deprotonation due to strong basicity and efficient alkylation.
  • Substituent effects: Para-substituted phenols with electron-withdrawing groups (e.g., fluorine) facilitate higher yields and regioselectivity.
  • Catalyst choice: Lewis acid catalysts such as ZnCl₂ provide efficient cyclization with minimal side reactions.
  • Temperature control: Maintaining reaction temperatures within specified ranges avoids decomposition and promotes high yields.
  • Cyanation safety: Cyanide reagents require strict safety protocols and controlled conditions to prevent toxicity and side reactions.
  • Scale-up feasibility: The described two-step reaction sequence (alkylation and cyclization) is amenable to industrial scale-up due to simple operations and readily available reagents.

The preparation of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves a strategic sequence of phenol alkylation with γ-butyrolactone derivatives, acid-catalyzed ring closure to form the benzopyran core, followed by introduction of the nitrile group at the 4-position. The method benefits from straightforward reaction steps, high yields, and suitability for large-scale synthesis. Optimization of reaction conditions, choice of substituents, and catalyst selection are critical for maximizing efficiency and product purity.

This synthesis approach is supported by detailed patent literature (notably CN108148032B) and related benzopyran compound patents, providing a reliable, reproducible framework for the preparation of this compound and its analogs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzopyran derivatives.

Scientific Research Applications

4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile with structurally related benzopyran and heterocyclic derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile 3,4-Dihydrobenzopyran -CH₃, -CN at C4 Nitrile, methyl, ether
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile (CAS 145311-05-3) 3,4-Dihydrobenzopyran -NH₂, -CN at C4 Nitrile, amine, ether
4-Oxo-4H-1-benzopyran-3-carbonitrile (3-cyanochromone) Aromatic benzopyran -C=O at C4, -CN at C3 Ketone, nitrile, ether
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 212578-38-6) Benzoxazine -CH₃ at C4, -COOH at C2 Carboxylic acid, methyl, amine

Key Observations :

  • Electronic Effects: The nitrile group in the target compound enhances electrophilicity at C4, similar to 3-cyanochromone. However, the dihydro structure reduces conjugation compared to the fully aromatic 3-cyanochromone, moderating reactivity .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile C₁₁H₁₁NO 173.22 (calculated) Not reported IR: Expected ν(C≡N) ~2240 cm⁻¹
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile C₁₀H₁₀N₂O 174.20 Not reported MS: m/z 174 (M⁺)
3-Cyanochromone C₁₀H₅NO₂ 175.16 ~200–220 (lit.) IR: ν(C=O) ~1700 cm⁻¹, ν(C≡N) ~2220 cm⁻¹
4-Methyl-1,4-benzoxazine-2-carboxylic acid C₁₀H₁₁NO₃ 193.19 143–152.5 NMR: δ 2.3 (s, 3H, CH₃)

Key Observations :

  • The amino-substituted analog (CAS 145311-05-3) has a lower molecular weight but similar polarity due to the -NH₂ group.
  • 3-Cyanochromone’s ketone group increases its melting point and reactivity in cycloaddition reactions .

Biological Activity

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

PropertyValue
CAS No. 1497783-90-0
Molecular Formula C11H11NO
Molecular Weight 173.2 g/mol
Purity ≥95%
Origin United States

The biological activity of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate biochemical pathways by interacting with specific enzymes or receptors. Notably, its potential anticancer properties may arise from the inhibition of kinases or the induction of apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Studies have explored the compound's anticancer potential, particularly its ability to induce apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human melanoma and glioblastoma cells. The mechanism may involve the activation of intrinsic apoptotic pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile on MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma) cells. The compound exhibited a half-maximal inhibitory concentration (IC50) value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In vitro testing against various bacterial strains revealed that the compound effectively inhibited growth at concentrations that were not toxic to human cells, suggesting a selective action against pathogens.

Research Findings

Recent studies have further elucidated the compound's biological activities:

  • Cytotoxicity Assays : Various assays have confirmed the cytotoxic effects on cancer cell lines with IC50 values indicating potent activity compared to established drugs.
  • Mechanistic Studies : Mechanistic investigations have shown that the compound may induce cell cycle arrest and apoptosis through mitochondrial pathways .

Comparison with Related Compounds

The structure of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is similar to other benzopyran derivatives, which are known for their diverse biological activities. For example:

Compound NameStructure TypeBiological Activity
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acidCarboxylic acid derivativeAnticancer activity
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amineAmine derivativePotential neuroprotective effects

The unique nitrile functional group in 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile contributes to its distinct chemical reactivity and biological profile compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclocondensation of substituted benzaldehydes with nitrile-containing precursors. For example, a solvent-dependent approach using ethanol/water mixtures with catalysts (e.g., piperidine) achieves yields >70% under reflux conditions (3–6 hours) . Temperature control (60–80°C) and stoichiometric ratios (1:1 aldehyde to malononitrile) are critical to minimize side products like uncyclized intermediates .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • HPLC/GC-MS : To confirm purity (>95%) and detect trace impurities.
  • FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
  • 1H/13C NMR : Resolves stereochemistry and confirms substituent positions (e.g., methyl group at C4) .
  • DSC : Assesses thermal stability (decomposition onset >200°C) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Refer to GHS classifications:

  • H315/H319 : Use gloves and eye protection to avoid skin/eye irritation.
  • H335 : Work in a fume hood to prevent inhalation of dust.
  • Storage: Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields (e.g., 70% vs. 50%) for derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. A design-of-experiments (DoE) approach can systematically vary parameters:

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side reactions.
  • Catalyst : Microwave-assisted synthesis with K-10 montmorillonite reduces reaction time (30 minutes) and improves yield consistency .
  • Statistical validation : Use ANOVA to identify significant variables (e.g., temperature > solvent choice) .

Q. What computational methods are effective for predicting biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :

  • DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a ΔE (HOMO-LUMO gap) <4 eV correlates with enhanced bioactivity .
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher binding affinity (ΔG < -8 kcal/mol) .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry. For example, a dihedral angle of 85° between the benzopyran ring and nitrile group confirms the cis-configuration in the solid state . Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O contacts) influencing crystal packing .

Q. What strategies mitigate instability during long-term storage or under physiological conditions?

  • Methodological Answer :

  • Lyophilization : Stabilizes the compound in phosphate buffer (pH 7.4) for >6 months.
  • Co-crystallization : Co-form with cyclodextrins to enhance aqueous solubility and reduce hydrolysis.
  • Accelerated stability studies : Use Arrhenius modeling (40°C/75% RH for 3 months) to predict shelf life .

Q. How do substituent variations (e.g., -OCH₃ vs. -NO₂) impact pharmacological profiles?

  • Methodological Answer : Conduct comparative SAR studies:

  • Antimicrobial activity : Methoxy derivatives (e.g., 4-OCH₃) show MIC values of 8 µg/mL against S. aureus, while nitro-substituted analogs exhibit reduced potency (MIC >32 µg/mL) due to steric hindrance .
  • ADMET profiling : Use SwissADME to predict bioavailability. Nitro groups increase logP (2.1 vs. 1.5 for -OCH₃), reducing aqueous solubility but enhancing blood-brain barrier penetration .

Q. What experimental-computational hybrid approaches validate mechanistic pathways in catalysis?

  • Methodological Answer :

  • Isotope labeling : Track 13C-labeled nitrile groups via LC-MS to confirm reaction intermediates.
  • DFT-MD simulations : Model transition states (e.g., enolization steps) to identify rate-limiting barriers. Synchrotron-based XAS can validate computed metal-catalyst interactions (e.g., Pd-N coordination) .

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